molecular formula C17H14ClN3OS B2942145 N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea CAS No. 325978-12-9

N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea

Cat. No.: B2942145
CAS No.: 325978-12-9
M. Wt: 343.83
InChI Key: VPUSXTVSZMCUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is a urea derivative featuring a 1,3-thiazole core substituted at the 4-position with a 4-methylphenyl group and at the 2-position with a urea-linked 4-chlorophenyl moiety. Its molecular formula is C₁₇H₁₄ClN₃OS (molecular weight: 343.83 g/mol). The compound's design integrates a thiazole heterocycle known for bioactivity modulation, paired with substituents that influence lipophilicity and target binding .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-2-4-12(5-3-11)15-10-23-17(20-15)21-16(22)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUSXTVSZMCUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction is the cornerstone of thiazole ring formation. For this target, α-bromo-4-methylacetophenone (1.0 equiv) reacts with thiourea (1.2 equiv) in ethanol under reflux (Scheme 1). The mechanism proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the ketone, followed by cyclization and elimination of HBr.

Reaction Conditions

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C, 6–8 hours
  • Work-up: Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (EtOAc/heptane 4:1).

Yield: 60–75% (reported for analogous substrates).

Characterization of Intermediate

  • ¹H NMR (CDCl₃): δ 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.20 (d, J=8.0 Hz, 2H, Ar-H), 6.85 (s, 1H, thiazole-H), 2.40 (s, 3H, CH₃).
  • Purity: ≥95% (HPLC, C18 column, acetonitrile/water).

Urea Bond Formation Strategies

Direct Coupling with Isocyanates

The most efficient method involves reacting 4-(4-methylphenyl)-1,3-thiazol-2-amine (1.0 equiv) with 4-chlorophenyl isocyanate (1.1 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (Scheme 2). Triethylamine (Et₃N, 2.0 equiv) is added to scavenge HCl generated during the reaction.

Reaction Conditions

  • Solvent: THF or DCM
  • Temperature: Room temperature, 18–72 hours
  • Work-up: Solvent evaporation, purification via column chromatography (DCM/methanol 95:5).

Yield: 40–55% (based on analogous urea syntheses).

Alternative Route: Carbamate Intermediate

For substrates sensitive to isocyanates, the thiazol-2-amine is first converted to a phenylcarbamate by treatment with benzyl chloroformate (Cbz-Cl). Subsequent reaction with 4-chloroaniline in dimethyl sulfoxide (DMSO) at 100°C affords the urea.

Advantages:

  • Avoids handling reactive isocyanates.
  • Higher functional group tolerance.

Disadvantages:

  • Lower yields (25–35%) due to side reactions.

Optimization and Challenges

Solvent and Base Selection

  • NaH vs. K₂CO₃: Sodium hydride (NaH) in THF with 15-crown-5 ether enhances nucleophilicity but poses handling risks. Potassium carbonate (K₂CO₃) in alcoholic solvents offers milder conditions but requires longer reaction times.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO) accelerate urea formation but complicate purification.

Protecting Group Strategies

  • Boc Protection: tert-Butoxycarbonyl (Boc) groups stabilize the thiazol-2-amine during alkoxymethyl functionalization. Deprotection with HCl/dioxane yields the free amine.

Example Protocol:

  • Protect amine with Boc₂O in THF (90% yield).
  • Perform alkylation/functionalization.
  • Deprotect with 4N HCl/dioxane (quantitative).

Purification Challenges

  • Column Chromatography: Silica gel with EtOAc/heptane (2:1) resolves Boc-protected intermediates.
  • Preparative HPLC: Required for final urea derivatives due to polar byproducts (C18 column, acetonitrile/water gradient).

Comparative Data for Urea Derivatives

Parameter Direct Isocyanate Coupling Carbamate Route
Yield 40–55% 25–35%
Reaction Time 18–72 hours 48–96 hours
Purity (HPLC) ≥90% ≥85%
Scalability High Moderate

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for infections.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. It could be explored for use in treating diseases such as cancer and inflammatory conditions.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological effects. The compound may inhibit specific pathways involved in disease processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogues

Anti-Inflammatory Urea-Thiazole Derivatives

A 2007 study synthesized 26 N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives and evaluated their anti-inflammatory activity via the carrageenan-induced rat paw edema model . Key findings:

  • N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea and N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N'-(4-bromophenyl)urea exhibited superior potency, attributed to electron-donating (methoxy) and halogen (bromo) groups enhancing target interactions.
  • The 4-chlorophenyl urea substituent (electron-withdrawing) mimics bromophenyl’s halogen-mediated hydrophobic interactions but with reduced steric bulk .
Table 1: Substituent Effects on Anti-Inflammatory Activity
Compound Substituents (Thiazole 4-position/Urea N'-position) Activity (Carrageenan Model)
N-[4-(4-Methoxyphenyl)-thiazolyl]-urea Methoxy/ Phenyl Most Potent
Target Compound Methyl/ 4-Chlorophenyl Expected Moderate Activity

Structural and Crystallographic Insights

  • N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea () adopts a planar conformation (r.m.s. deviation: 0.045 Å), facilitating hydrogen bonding via the urea group. This planarity is critical for kinase inhibition (e.g., GSK-3β) .

Mitochondrial Targeting in Diarylurea Analogues

N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea () localizes to mitochondria via pH-dependent uptake, driven by the urea group’s hydrogen-bonding capacity.

  • Comparison :
    • The target compound lacks a sulfonyl group but retains the chlorophenylurea motif, suggesting possible mitochondrial affinity. However, the thiazole ring’s methylphenyl substituent may redirect subcellular localization compared to sulfonylureas .

Thiadiazole-Based Ureas

Compounds like 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea () replace thiazole with thiadiazole, altering electronic properties.

  • Key Difference : Thiazoles (as in the target compound) offer better hydrogen-bonding capacity due to the sulfur atom’s polarizability, favoring protein target interactions over thiadiazoles .

Pharmacokinetic and Physicochemical Properties

  • Hydrogen Bonding : The urea linker enables strong interactions with kinase ATP pockets (e.g., p38 MAPK), as seen in molecular docking studies of similar compounds .
Table 2: Key Physicochemical Comparisons
Property Target Compound N-[4-(4-Methoxyphenyl)-thiazolyl]-urea
Molecular Weight 343.83 341.38
logP (Predicted) ~3.5 ~2.8
Hydrogen Bond Acceptors 4 5 (includes methoxy)

Biological Activity

N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea, with the CAS number 325978-12-9, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Molecular Characteristics

  • Molecular Formula : C17H14ClN3OS
  • Molecular Weight : 343.83 g/mol
  • Structure : The compound features a thiazole ring and urea moiety, which are significant in mediating its biological effects.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Mitochondrial Targeting : Studies have shown that related compounds can concentrate in mitochondria, leading to morphological changes such as mitochondrial enlargement. This suggests that mitochondrial pathways may be crucial for the compound's action against tumor cells .
  • Inhibition of Tumor Growth : The compound has demonstrated significant antitumor activity in both in vitro and in vivo models. For instance, it has been reported to inhibit the growth of human colon adenocarcinoma cells by interfering with cellular metabolism .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AntitumorEffective against human and rodent tumor models; targets mitochondrial function
CytotoxicityInduces cell death in cancer cell lines through metabolic disruption
Anti-inflammatoryPotentially modulates inflammatory pathways, though specific data is limited

Case Studies and Research Findings

  • Antitumor Efficacy : A study focusing on the compound's analogs revealed that they significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to alterations in mitochondrial dynamics and energy metabolism .
  • Cytotoxic Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on colon adenocarcinoma cells. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent .
  • Comparative Analysis : A comparative study involving other thiazole derivatives indicated that this compound holds promise due to its unique structure, which enhances its interaction with biological targets compared to other similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea?

The compound is synthesized via a two-step approach:

Thiazole core formation : React 4-(4-methylphenyl)-1,3-thiazol-2-amine with 4-chlorophenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine neutralizes HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires precise stoichiometry and reaction time control.

Q. Key characterization methods :

  • FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and thiazole/urea backbone signals .
  • Mass spectrometry : ESI-MS ([M+H]⁺) validates molecular weight .

Q. How is the anti-inflammatory activity of this compound evaluated in preclinical studies?

The carrageenan-induced rat paw edema model is commonly used:

Dosing : Administer the compound (10–100 mg/kg) orally 1 hour before carrageenan injection.

Measurement : Track paw volume changes at 0, 1, 3, and 5 hours post-injection.

Positive controls : Compare with indomethacin (10 mg/kg).

Q. Example results :

CompoundDose (mg/kg)Edema inhibition (%)
Test compound5062.3 ± 4.1
Indomethacin1072.8 ± 3.7

Activity correlates with structural features like electron-withdrawing substituents (e.g., 4-chlorophenyl) enhancing target binding .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?

Single-crystal X-ray diffraction (SCXRD) using SHELX software :

Data collection : At 150 K, Mo-Kα radiation (λ = 0.71073 Å), 0.44 × 0.38 × 0.28 mm crystal.

Refinement : SHELXL refines the structure to R-factor < 0.03.

Q. Key findings :

  • Intramolecular N–H···O hydrogen bonds stabilize the urea moiety (distance: 2.02 Å, angle: 156°).
  • π-π stacking between thiazole and 4-methylphenyl groups (3.8 Å spacing) enhances lattice stability .

Q. What computational methods predict the compound’s electrostatic potential (ESP) for SAR studies?

Multiwfn software calculates ESP surfaces:

Input : Optimize geometry at B3LYP/6-31G(d) level.

Analysis : Map ESP to identify nucleophilic (urea oxygen) and electrophilic (thiazole sulfur) regions.

Q. Example application :

  • High ESP at the urea oxygen correlates with hydrogen-bond donor capacity, explaining p38 MAP kinase inhibition (ΔG = −9.2 kcal/mol in docking studies) .

Q. How to address contradictions between in vitro bioactivity and computational predictions?

Case study : Observed anti-inflammatory IC₅₀ = 1.2 µM vs. predicted −8.9 kcal/mol binding energy. Resolution strategies :

Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Solubility analysis : Poor aqueous solubility (logP = 3.5) may limit cellular uptake .

Metabolite screening : LC-MS/MS identifies oxidative metabolites altering activity .

Q. What structural modifications enhance solubility without compromising activity?

Approaches :

  • PEGylation : Attach polyethylene glycol (PEG) to the urea N–H group.
  • Salt formation : Use HCl or sodium salts of sulfonate derivatives.
  • Co-crystallization : Screen with cyclodextrins to improve dissolution rate .

Q. Data example :

ModificationlogPSolubility (mg/mL)IC₅₀ (µM)
Parent compound3.50.121.2
PEGylated derivative2.12.81.5

Q. How does crystallographic data inform polymorph screening?

Key steps :

Polymorph generation : Solvent evaporation (ethanol vs. acetonitrile).

SCXRD comparison :

  • Form I : Triclinic (P1), Z = 4, a = 8.33 Å, b = 12.06 Å .
  • Form II : Monoclinic (P2₁/c), Z = 2.

Stability testing : Form I exhibits higher thermal stability (Tm = 198°C vs. 184°C for Form II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.